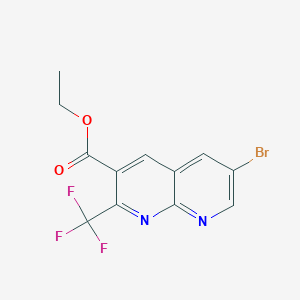

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Beschreibung

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a bromine atom at position 6, a trifluoromethyl group at position 2, and an ethyl carboxylate ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name |

ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3N2O2/c1-2-20-11(19)8-4-6-3-7(13)5-17-10(6)18-9(8)12(14,15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQCBVCTYBFCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2N=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination

- Bromination of the 1,8-naphthyridine core is commonly achieved using N-bromosuccinimide (NBS) as the bromine source.

- Radical initiators like azobisisobutyronitrile (AIBN) facilitate the reaction.

- The reaction is typically conducted in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperatures.

- This step selectively introduces bromine at the 6-position of the naphthyridine ring.

Esterification

- The carboxylic acid intermediate is esterified using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Reaction conditions are mild to moderate heating to drive the reaction to completion.

- This step yields the ethyl ester at the 3-position, crucial for the final compound structure.

Palladium-Catalyzed Cross-Coupling for Trifluoromethylation

- The trifluoromethyl group is introduced via palladium-catalyzed cross-coupling reactions.

- The aromatic bromide intermediate (or triflate equivalent) reacts with trifluoromethyl organozinc reagents or boronic acid derivatives.

- Catalysts include Pd(PPh3)4 or Pd(OAc)2 combined with ligands such as trialkylphosphines, dialkylphosphinobiphenyls (X-Phos, BrettPhos), or N-heterocyclic carbene complexes (PEPPSITM-IPr).

- Bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or tert-butoxides are used.

- Solvents include toluene, tetrahydrofuran (THF), dioxane, dimethoxyethane (DME), or dimethylformamide (DMF).

- Reaction temperatures range from 20°C to 120°C, often with water co-solvent to enhance reaction efficiency.

Cyclization and Formation of the Naphthyridine Core

- The cyclization to form the 1,8-naphthyridine ring system can be achieved by thermal cyclization of intermediates such as diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate.

- Heating at elevated temperatures (e.g., 250°C in diphenyl ether) promotes ring closure.

- Alternative methods include condensation reactions such as the Friedlander or Gould-Jacobs reactions using aminopyridine derivatives and carbonyl compounds.

Research Findings and Optimization

- The palladium-catalyzed trifluoromethylation step is critical and has been optimized with various ligands and catalyst systems to improve yield and selectivity.

- Use of bulky phosphine ligands (X-Phos, BrettPhos) enhances catalyst stability and activity.

- Microwave-assisted heating has been explored to reduce reaction times in cyclization steps.

- Green chemistry approaches are under investigation, including the use of water-soluble catalysts and environmentally benign solvents to reduce waste and toxicity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| NBS Bromination | NBS, AIBN, CCl4, reflux | High regioselectivity | Use of toxic solvents |

| Esterification | Ethanol, acid catalyst, mild heating | Simple, high yield | Requires purification |

| Pd-Catalyzed Trifluoromethylation | Pd(PPh3)4 or Pd(OAc)2 + X-Phos, K2CO3, toluene, 20–120°C | High efficiency, broad substrate scope | Sensitive to moisture, expensive catalysts |

| Thermal Cyclization | Heating in diphenyl ether or similar solvent | Effective ring closure | High temperature required |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogues differ in substituents at positions 2 and 6, which critically influence reactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Comparison of 1,8-Naphthyridine-3-carboxylate Derivatives

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to chloro or methyl analogues, favoring blood-brain barrier penetration in drug design.

- Thermal Stability : Derivatives with saturated rings (e.g., decahydro-naphthyridines in ) show higher melting points (>200°C) due to rigid conformations, unlike aromatic naphthyridines.

Biologische Aktivität

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine class, characterized by its unique structure which includes a bromine atom, a trifluoromethyl group, and an ethyl ester functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination of a naphthyridine precursor.

- Introduction of the trifluoromethyl group.

- Esterification to form the ethyl ester.

These reactions often require specific solvents, strong acids or bases, and controlled temperatures to achieve high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the bromine atom and trifluoromethyl group enhances its reactivity and binding affinity. Research indicates that this compound may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to possess selective inhibitory activity against Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival pathways. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted methods using NaOH in 1,4-dioxane at 120°C for 35 minutes achieve moderate yields (48–55%) by hydrolyzing ester intermediates to carboxylic acids . Bromination steps often employ reagents like CuCl or HNO₂ under controlled temperatures (0–65°C) to introduce the bromo group at position 6 . Structural confirmation relies on ¹H-NMR, with characteristic shifts for the trifluoromethyl group (δ ~3.8–4.2 ppm) and ester carbonyl (δ ~165–170 ppm) .

Q. How is the compound characterized, and what analytical methods are critical for validation?

Key characterization includes:

- ¹H-NMR : Assigns substituent positions (e.g., bromo, trifluoromethyl) via coupling patterns and chemical shifts.

- Melting Point Analysis : Differentiates polymorphs; e.g., derivatives with similar backbones show distinct melting points (e.g., 210–212°C vs. >300°C) due to hydrogen bonding variations .

- HPLC-MS : Verifies purity and molecular weight, especially for intermediates prone to hydrolysis (e.g., ester-to-acid conversion under basic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in halogenation steps?

Conflicting yields (e.g., 48% vs. 55% in similar reactions) may arise from solvent polarity or temperature gradients. For bromination, substituting H₂SO₄/Ac₂O with NaH/toluene at 80°C increases regioselectivity for position 6, as seen in analogous naphthyridines . Microwave irradiation reduces side reactions (e.g., ester hydrolysis) by shortening reaction times .

Q. What strategies resolve contradictions in melting point data for structurally similar derivatives?

Discrepancies (e.g., 270–272°C vs. 235–238°C) may stem from crystal packing or trace solvents. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and X-ray crystallography to correlate melting behavior with supramolecular interactions (e.g., π-stacking in brominated analogs) .

Q. How can the trifluoromethyl group’s electronic effects influence downstream reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at position 6. For example, coupling with arylpiperazines under Pd catalysis proceeds efficiently (86% yield) due to increased electrophilicity at the adjacent carbon . Computational studies (DFT) can predict charge distribution to guide functionalization .

Methodological Considerations

Q. What are the challenges in synthesizing 1,8-naphthyridine derivatives with multiple halogen substituents?

Competing reactivity between bromo and trifluoromethyl groups requires sequential functionalization. For example, introducing bromo before trifluoromethyl minimizes steric hindrance . Monitor reaction progress via TLC with UV-active spots (λ = 254 nm) to isolate intermediates .

Q. How can hydrolysis of the ethyl ester be controlled to avoid over-saponification?

Base concentration and temperature are critical. Using 1M NaOH at 95°C selectively hydrolyzes esters without degrading the naphthyridine core, as demonstrated in analogs yielding 95% carboxylic acids . Lower temperatures (60°C) preserve ester groups during bromination .

Applications in Research

Q. What role does this compound play in medicinal chemistry scaffold design?

Its rigid naphthyridine core and halogen substituents make it a precursor for kinase inhibitors. For instance, substituting the bromo group with aminoheterocycles (e.g., benzothiazole) enhances binding to ATP pockets in cancer targets . Bioactivity assays (e.g., MIC against S. aureus) validate antimicrobial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.